molecular formula C15H10ClF3O4 B14058188 (3-Chloro-4'-(trifluoromethoxy)biphenyl-4-yl)-hydroxyacetic acid

(3-Chloro-4'-(trifluoromethoxy)biphenyl-4-yl)-hydroxyacetic acid

Cat. No.: B14058188
M. Wt: 346.68 g/mol
InChI Key: VOUINXMDKZOPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-4’-(trifluoromethoxy)biphenyl-4-yl)-hydroxyacetic acid is a complex organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and a hydroxyacetic acid moiety attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4’-(trifluoromethoxy)biphenyl-4-yl)-hydroxyacetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of Functional Groups: The chloro and trifluoromethoxy groups can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the Hydroxyacetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4’-(trifluoromethoxy)biphenyl-4-yl)-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

(3-Chloro-4’-(trifluoromethoxy)biphenyl-4-yl)-hydroxyacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Chloro-4’-(trifluoromethoxy)biphenyl-4-yl)-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

    Interacting with Receptors: Modulating receptor activity to elicit a biological response.

    Affecting Cellular Pathways: Influencing signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Trifluoromethoxyphenylboronic acid: Similar in structure but lacks the chloro and hydroxyacetic acid groups.

    4-(Trifluoromethyl)phenylboronic acid: Similar in structure but lacks the chloro and hydroxyacetic acid groups.

Uniqueness

(3-Chloro-4’-(trifluoromethoxy)biphenyl-4-yl)-hydroxyacetic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the chloro, trifluoromethoxy, and hydroxyacetic acid groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H10ClF3O4

Molecular Weight

346.68 g/mol

IUPAC Name

2-[2-chloro-4-[4-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C15H10ClF3O4/c16-12-7-9(3-6-11(12)13(20)14(21)22)8-1-4-10(5-2-8)23-15(17,18)19/h1-7,13,20H,(H,21,22)

InChI Key

VOUINXMDKZOPJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(C(=O)O)O)Cl)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.